molecular formula C13H10N2O4 B12124477 N-(4-Carboxyphenyl)isonicotinamide 1-oxide CAS No. 62833-96-9

N-(4-Carboxyphenyl)isonicotinamide 1-oxide

Cat. No.: B12124477
CAS No.: 62833-96-9
M. Wt: 258.23 g/mol
InChI Key: MDBUUKNNYXYBSL-UHFFFAOYSA-N
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Description

N-(4-Carboxyphenyl)isonicotinamide 1-oxide is a compound that has garnered interest in various scientific fields due to its unique structural and functional properties. It is a ligand that can form metal-organic frameworks (MOFs) and has applications in catalysis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Carboxyphenyl)isonicotinamide 1-oxide can be synthesized through a series of chemical reactions involving the functionalization of isonicotinamideThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and the reactions are carried out under controlled temperatures and pH levels .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the process would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-Carboxyphenyl)isonicotinamide 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like DMSO and DMF .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation may yield higher oxidation state derivatives, while reduction would produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the substituents introduced .

Scientific Research Applications

N-(4-Carboxyphenyl)isonicotinamide 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-Carboxyphenyl)isonicotinamide 1-oxide exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes like oxidation and reduction. The molecular targets include metal ions, and the pathways involved are typically related to catalytic cycles in which the compound participates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Carboxyphenyl)isonicotinamide 1-oxide is unique due to its dual functionalization with both a carboxyphenyl group and an N-oxide group. This dual functionality allows it to form more complex and stable metal-organic frameworks compared to its similar compounds, enhancing its utility in catalysis and material science .

Properties

CAS No.

62833-96-9

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

4-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoic acid

InChI

InChI=1S/C13H10N2O4/c16-12(9-5-7-15(19)8-6-9)14-11-3-1-10(2-4-11)13(17)18/h1-8H,(H,14,16)(H,17,18)

InChI Key

MDBUUKNNYXYBSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=[N+](C=C2)[O-]

Origin of Product

United States

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